

# A Comparative Carcinogenicity Assessment of 1,2-Dibromopropane and Other Halopropanes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potential of **1,2-dibromopropane** and other selected halopropanes, supported by experimental data from key toxicological studies. The information is intended to serve as a resource for researchers and professionals involved in drug development and chemical safety assessment.

### **Executive Summary**

Halogenated propanes are a class of chemicals with various industrial applications, but also with significant toxicological concerns, including carcinogenicity. This guide focuses on a comparative assessment of **1,2-dibromopropane**, 1,2,3-trichloropropane, and 1,3-dichloro-2-propanol, with additional information on other relevant halopropanes. The data presented is primarily derived from long-term animal bioassays conducted by the National Toxicology Program (NTP) and evaluations by the International Agency for Research on Cancer (IARC).

The evidence strongly indicates that these halopropanes are carcinogenic in animal models, inducing tumors at multiple sites. The primary mechanism of carcinogenicity is believed to involve metabolic activation to reactive electrophilic intermediates, leading to genotoxicity through the formation of DNA adducts and induction of oxidative stress.

#### **Carcinogenicity Classification**



Regulatory and research agencies have classified the carcinogenic potential of these halopropanes based on available evidence:

| Compound                              | IARC Classification                          | NTP Classification                                 |
|---------------------------------------|----------------------------------------------|----------------------------------------------------|
| 1,2-Dibromo-3-chloropropane<br>(DBCP) | Group 2B: Possibly carcinogenic to humans[1] | Reasonably anticipated to be a human carcinogen[2] |
| 1,2,3-Trichloropropane (TCP)          | Group 2A: Probably carcinogenic to humans[3] | Reasonably anticipated to be a human carcinogen[4] |
| 1,3-Dichloro-2-propanol (DCP)         | Group 2B: Possibly carcinogenic to humans    | Not listed                                         |
| 1-Bromo-3-chloropropane               | Group 2B: Possibly carcinogenic to humans[5] | Not listed                                         |
| 1,3-Dichloropropene                   | Group 2B: Possibly carcinogenic to humans[6] | Reasonably anticipated to be a human carcinogen[6] |
| 2,3-Dichloropropene                   | Not classifiable                             | Not listed                                         |

## **Quantitative Carcinogenicity Data**

The following tables summarize the tumor incidence data from key long-term animal studies.

# **Table 1: Carcinogenicity of 1,2-Dibromo-3-chloropropane (Inhalation)**



| Species/Se<br>x  | Organ                                               | Tumor Type                                  | Control | Low Dose<br>(0.6 ppm) | High Dose<br>(3.0 ppm) |
|------------------|-----------------------------------------------------|---------------------------------------------|---------|-----------------------|------------------------|
| Rat/Male         | Nasal Cavity                                        | Adenoma, Carcinoma, Squamous Cell Carcinoma | 0/50    | 2/50                  | 29/50                  |
| Tongue           | Squamous<br>Cell<br>Papilloma                       | 0/50                                        | 1/50    | 10/50                 |                        |
| Rat/Female       | Nasal Cavity                                        | Adenoma, Carcinoma, Squamous Cell Carcinoma | 0/50    | 1/50                  | 26/50                  |
| Pharynx          | Squamous<br>Cell<br>Papilloma,<br>Carcinoma         | 0/50                                        | 0/50    | 5/50                  |                        |
| Tongue           | Squamous<br>Cell<br>Papilloma                       | 0/50                                        | 1/50    | 14/50                 | _                      |
| Mouse/Male       | Nasal Cavity                                        | Adenocarcino<br>ma,<br>Carcinoma            | 0/50    | 2/50                  | 14/50                  |
| Lung             | Alveolar/Bron<br>chiolar<br>Adenoma or<br>Carcinoma | 5/50                                        | 15/50   | 20/50                 |                        |
| Mouse/Femal<br>e | Nasal Cavity                                        | Adenocarcino<br>ma,<br>Carcinoma            | 0/50    | 1/50                  | 18/50                  |



Table 2: Carcinogenicity of 1,2,3-Trichloropropane (Oral Gavage)



| Species/S<br>ex  | Organ                                       | Tumor<br>Type                               | Control            | Low Dose            | Medium<br>Dose      | High<br>Dose        |
|------------------|---------------------------------------------|---------------------------------------------|--------------------|---------------------|---------------------|---------------------|
| Rat/Male         | Forestoma<br>ch                             | Squamous<br>Cell<br>Papilloma/<br>Carcinoma | 0/50               | 29/50 (3<br>mg/kg)  | 46/50 (10<br>mg/kg) | 48/50 (30<br>mg/kg) |
| Oral<br>Mucosa   | Squamous Cell Papilloma/ Carcinoma          | 0/50                                        | 2/50 (3<br>mg/kg)  | 12/50 (10<br>mg/kg) | 29/50 (30<br>mg/kg) |                     |
| Pancreas         | Acinar<br>Adenoma                           | 1/50                                        | 3/50 (3<br>mg/kg)  | 10/50 (10<br>mg/kg) | 14/50 (30<br>mg/kg) | _                   |
| Kidney           | Tubular<br>Adenoma                          | 0/50                                        | 1/50 (3<br>mg/kg)  | 4/50 (10<br>mg/kg)  | 11/50 (30<br>mg/kg) |                     |
| Rat/Femal<br>e   | Forestoma<br>ch                             | Squamous<br>Cell<br>Papilloma/<br>Carcinoma | 0/50               | 25/50 (3<br>mg/kg)  | 44/50 (10<br>mg/kg) | 47/50 (30<br>mg/kg) |
| Oral<br>Mucosa   | Squamous<br>Cell<br>Papilloma/<br>Carcinoma | 0/50                                        | 1/50 (3<br>mg/kg)  | 15/50 (10<br>mg/kg) | 33/50 (30<br>mg/kg) |                     |
| Mammary<br>Gland | Adenocarci<br>noma                          | 3/50                                        | 5/50 (3<br>mg/kg)  | 10/50 (10<br>mg/kg) | 18/50 (30<br>mg/kg) | _                   |
| Mouse/Mal<br>e   | Forestoma<br>ch                             | Squamous<br>Cell<br>Papilloma/<br>Carcinoma | 0/50               | 44/50 (6<br>mg/kg)  | 48/50 (20<br>mg/kg) | 49/50 (60<br>mg/kg) |
| Liver            | Hepatocell<br>ular<br>Adenoma/<br>Carcinoma | 14/50                                       | 24/50 (6<br>mg/kg) | 35/50 (20<br>mg/kg) | 40/50 (60<br>mg/kg) |                     |



| Mouse/Fe<br>male                                         | Forestoma<br>ch                                     | Squamous<br>Cell<br>Papilloma/<br>Carcinoma | 1/50              | 41/50 (6<br>mg/kg)  | 47/50 (20<br>mg/kg) | 48/50 (60<br>mg/kg) |
|----------------------------------------------------------|-----------------------------------------------------|---------------------------------------------|-------------------|---------------------|---------------------|---------------------|
| Uterus                                                   | Adenoma,<br>Stromal<br>Polyp,<br>Adenocarci<br>noma | 1/50                                        | 3/50 (6<br>mg/kg) | 10/50 (20<br>mg/kg) | 22/50 (60<br>mg/kg) |                     |
| Data from<br>NTP<br>Technical<br>Report No.<br>384[3][4] |                                                     |                                             |                   |                     |                     | _                   |

**Table 3: Carcinogenicity of 1,3-Dichloro-2-propanol** (Drinking Water)



| Species/S<br>ex | Organ                                             | Tumor<br>Type                               | Control | Low Dose<br>(2.1/3.4<br>mg/kg) | Medium<br>Dose<br>(6.3/9.6<br>mg/kg) | High<br>Dose<br>(19/30<br>mg/kg) |
|-----------------|---------------------------------------------------|---------------------------------------------|---------|--------------------------------|--------------------------------------|----------------------------------|
| Rat/Male        | Liver                                             | Hepatocell<br>ular<br>Adenoma/<br>Carcinoma | 1/50    | 2/50                           | 10/50                                | 28/50                            |
| Tongue          | Squamous<br>Cell<br>Papilloma/<br>Carcinoma       | 0/50                                        | 0/50    | 2/50                           | 24/50                                |                                  |
| Kidney          | Renal<br>Tubular<br>Adenoma <i>l</i><br>Carcinoma | 0/50                                        | 0/50    | 1/50                           | 8/50                                 |                                  |
| Thyroid         | Follicular<br>Cell<br>Adenoma/<br>Carcinoma       | 1/50                                        | 1/50    | 3/50                           | 7/50                                 |                                  |
| Rat/Femal<br>e  | Liver                                             | Hepatocell<br>ular<br>Adenoma/<br>Carcinoma | 0/50    | 1/50                           | 8/50                                 | 38/50                            |
| Tongue          | Squamous<br>Cell<br>Papilloma/<br>Carcinoma       | 0/50                                        | 0/50    | 1/50                           | 21/50                                |                                  |
| Thyroid         | Follicular<br>Cell<br>Adenoma/<br>Carcinoma       | 0/50                                        | 0/50    | 2/50                           | 11/50                                | _                                |



| Doses for   |  |  |  |
|-------------|--|--|--|
| males/fem   |  |  |  |
| ales. Data  |  |  |  |
| from a      |  |  |  |
| study by    |  |  |  |
| Hercules,   |  |  |  |
| Inc. as     |  |  |  |
| reported by |  |  |  |
| OEHHA.      |  |  |  |
|             |  |  |  |

# Experimental Protocols NTP Inhalation Bioassay of 1,2-Dibromo-3chloropropane (TR-206)

- Test Animals: F344/N rats and B6C3F1 mice, 50 animals/sex/group.
- Administration: Whole-body inhalation exposure.
- Dose Levels: 0, 0.6, or 3.0 ppm.
- Duration: 6 hours/day, 5 days/week for 103 weeks for rats and 76-103 weeks for mice.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights
  were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies
  were performed on all animals. Histopathological examinations were conducted on all major
  tissues and organs and any gross lesions.

## NTP Oral Gavage Bioassay of 1,2,3-Trichloropropane (TR-384)

- Test Animals: F344/N rats and B6C3F1 mice, 60 animals/sex/group.
- · Administration: Gavage in corn oil.
- Dose Levels (Rats): 0, 3, 10, or 30 mg/kg body weight.



- Dose Levels (Mice): 0, 6, 20, or 60 mg/kg body weight.
- Duration: 5 days/week for up to 104 weeks. Due to high tumor incidence, high-dose groups were terminated early.
- Observations: Similar to the inhalation bioassay, with regular monitoring of clinical signs, body weight, and comprehensive histopathological examination of tissues from all animals.

#### **Drinking Water Bioassay of 1,3-Dichloro-2-propanol**

- Test Animals: Wistar rats, 50 animals/sex/group.
- Administration: In drinking water.
- Dose Levels: 0, 27, 80, or 240 mg/L, corresponding to average daily doses of approximately
   0, 2.1, 6.3, and 19 mg/kg for males and 0, 3.4, 9.6, and 30 mg/kg for females.
- Duration: 104 weeks.
- Observations: Standard monitoring of health, body weight, and survival. Comprehensive histopathological examinations were performed at the end of the study.

## Mechanisms of Carcinogenicity and Signaling Pathways

The carcinogenicity of these halopropanes is primarily driven by their metabolic activation into reactive electrophiles that can damage cellular macromolecules, including DNA.

#### **Metabolic Activation**

The initial step in the bioactivation of many halopropanes is oxidation by Cytochrome P450 (CYP450) enzymes, primarily CYP2E1. This is followed by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). While GSH conjugation is typically a detoxification pathway, for certain halocarbons, it can lead to the formation of highly reactive and genotoxic intermediates, such as episulfonium ions.[7][8][9]















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 1,2-Dibromo-3-chloropropane (IARC Summary & Evaluation, Volume 71, 1999)
   [inchem.org]
- 2. 1,2-Dibromo-3-chloropropane 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,2,3-Trichloropropane Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione conjugate mediated toxicities PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Carcinogenicity Assessment of 1,2-Dibromopropane and Other Halopropanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165211#carcinogenicity-assessment-of-1-2-dibromopropane-versus-other-halopropanes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com